H-Gly-OBzl.TosOH

Storage stability Counterion effect Cold-chain logistics

H-Gly-OBzl.TosOH (glycine benzyl ester p-toluenesulfonate salt, CAS 114342-15-3; also registered as 1738-76-7) is a protected glycine derivative in which the carboxyl group is masked as a benzyl ester and the amino group is protonated with p-toluenesulfonic acid. This dual-protection strategy renders the compound a crystalline, non-hygroscopic solid with a molecular weight of 337.39 g/mol and a melting point of 132–134 °C.

Molecular Formula C16H19NO5S
Molecular Weight 337.4 g/mol
CAS No. 114342-15-3
Cat. No. B056564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-OBzl.TosOH
CAS114342-15-3
Molecular FormulaC16H19NO5S
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)COC(=O)C[NH3+]
InChIInChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10)
InChIKeyWJKJXKRHMUXQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Gly-OBzl.TosOH (CAS 114342-15-3): Baseline Identity and Procurement Class


H-Gly-OBzl.TosOH (glycine benzyl ester p-toluenesulfonate salt, CAS 114342-15-3; also registered as 1738-76-7) is a protected glycine derivative in which the carboxyl group is masked as a benzyl ester and the amino group is protonated with p-toluenesulfonic acid . This dual-protection strategy renders the compound a crystalline, non-hygroscopic solid with a molecular weight of 337.39 g/mol and a melting point of 132–134 °C [1]. It is primarily employed as a C-terminal building block in solution-phase and solid-phase peptide synthesis, as well as a key pharmaceutical intermediate—most notably in the industrial-scale manufacture of the enkephalinase inhibitor racecadotril [2].

Why H-Gly-OBzl.TosOH Cannot Be Casually Replaced by Other Glycine Ester Salts


Glycine benzyl ester is commercially available as several salts (hydrochloride, tosylate) and as different ester variants (methyl, ethyl, tert-butyl). However, the choice of counterion and ester group profoundly affects storage stability, solubility, and reactivity in downstream transformations. The tosylate salt demonstrates superior ambient-temperature storage tolerance compared to the hydrochloride salt, which requires −20 °C storage . In enzyme-catalyzed polymerization, the benzyl ester group drives substantially higher coupling efficiency than methyl, ethyl, or tert-butyl esters [1]. In industrial pharmaceutical synthesis, the tosylate salt is specifically selected for multi-kilogram racecadotril production, where impurity control (total impurities ≤0.30%) is critical [2]. These differences mean that substituting the tosylate salt with the hydrochloride or switching to a different ester can alter reaction kinetics, complicate purification, or require re-optimization of validated processes.

Quantitative Differentiation Evidence for H-Gly-OBzl.TosOH vs. Closest Analogs


Storage Stability: Tosylate Salt Remains Stable at 2–8 °C for 36 Months vs. −20 °C for Hydrochloride

The tosylate salt of glycine benzyl ester can be stored at 2–8 °C with a shelf life of up to 36 months, whereas the hydrochloride salt requires −20 °C storage per Sigma-Aldrich specifications . This difference eliminates the need for freezer storage and reduces cold-chain shipping complexity for the tosylate form [1].

Storage stability Counterion effect Cold-chain logistics Procurement

Racecadotril API Synthesis: Tosylate Salt Selected for Industrial-Scale Step at 31.2 kg Loading

In patent CN110272363A, Example 1 employs 31.2 kg of glycine benzyl ester p-toluenesulfonate (92.5 mol) for condensation with 2-benzyl propionyl chloride, while Examples 2 and 3 use 18.6 kg of the hydrochloride salt (92.3 mol, equimolar) [1]. The final racecadotril product meets a specification of single impurity ≤0.10% and total impurities ≤0.30% across all examples, demonstrating equivalent purity outcomes with both salts. However, the tosylate salt is featured in the lead example, suggesting a process preference at ton scale [1].

Racecadotril Pharmaceutical intermediate Process chemistry Scale-up

Chemoenzymatic Polymerization: Benzyl Ester Outperforms Methyl, Ethyl, and tert-Butyl Esters

In a comparative study of papain-catalyzed polymerization, glycine benzyl ester exhibited polymerization efficiency that was dramatically higher than that of glycine methyl, ethyl, and tert-butyl esters [1]. The benzyl ester group also broadened papain's substrate specificity, enabling equal polymerization of glycine and alanine—a property not shared by the smaller ester variants [1].

Papain Chemoenzymatic polymerization Substrate specificity Benzyl ester

Solubility Profile: Restricted Solubility of Tosylate Salt Facilitates Product Isolation

H-Gly-OBzl.TosOH exhibits solubility primarily in methanol (0.1 g/mL, clear solution), DMF, and DMSO, with limited water solubility (almost transparency) . In contrast, the hydrochloride salt is soluble in water, methanol, DMSO, acetone, and ethyl acetate . The more restricted solubility profile of the tosylate salt can be advantageous for reaction workups where product precipitation is desired.

Solubility Workup Precipitation Purification

Commercial Purity: Tosylate Salt Offers ≥99.0% (T) vs. ≥98% (TLC) for Hydrochloride

Sigma-Aldrich lists the tosylate salt with an assay of ≥99.0% (T, titrimetric), while the hydrochloride salt from the same supplier is specified at ≥98% (TLC) . Although both purity levels are suitable for most synthetic applications, the higher and more rigorously quantified titrimetric assay of the tosylate provides greater assurance for stoichiometric calculations in multi-step syntheses.

Purity specification Quality control Titrimetric assay Procurement benchmark

Scalable Manufacture: Tosylate Salt Produced at 395 kg Batch with 88.4% Yield and 99.62% Purity

A documented industrial process yields 395 kg of glycine benzyl ester p-toluenesulfonate per batch, with an isolated yield of 88.4% and HPLC purity of 99.62% [1]. This demonstrates that the tosylate salt is amenable to large-scale manufacturing with high purity, directly supporting reliable commercial supply.

Scale-up Process yield Bulk production Supply chain

Prioritized Application Scenarios for H-Gly-OBzl.TosOH Based on Quantitative Differentiation Evidence


Large-Scale Racecadotril and Enkephalinase Inhibitor API Manufacturing

Based on patent CN110272363A, H-Gly-OBzl.TosOH is the salt form used in the lead example for multi-kilogram racecadotril production, delivering final API with total impurities ≤0.30%. Procurement teams sourcing this intermediate for generic racecadotril or related enkephalinase inhibitor programs should prioritize the tosylate salt to align with established process validation data and avoid re-qualification of alternative salts [1].

Chemoenzymatic Peptide Oligomerization Using Papain or Related Proteases

The benzyl ester group—available as the stable tosylate salt—provides markedly enhanced polymerization efficiency in papain-catalyzed reactions compared to methyl, ethyl, or tert-butyl esters. Researchers developing enzyme-mediated peptide synthesis platforms should select the benzyl ester (as tosylate) to maximize monomer conversion and achieve uniform copolymer composition [2].

Solution-Phase Peptide Synthesis Requiring Benign Storage and Shipping Logistics

For laboratories and CROs operating without reliable −20 °C freezer capacity, H-Gly-OBzl.TosOH offers a 36-month shelf life at standard refrigerator temperature (2–8 °C), contrasting with the hydrochloride salt's −20 °C storage requirement. This advantage simplifies international shipping, reduces energy costs, and lowers the risk of compound degradation due to freezer malfunction [3].

Synthetic Routes Leveraging Differential Solubility for Purification by Precipitation

The limited aqueous solubility of the tosylate salt (methanol 0.1 g/mL, water almost transparency) versus the broad solubility of the hydrochloride in water, acetone, and ethyl acetate enables straightforward product isolation by aqueous workup or solvent-driven precipitation. This property is particularly valuable in multi-step sequences where intermediate purification is required without chromatography .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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